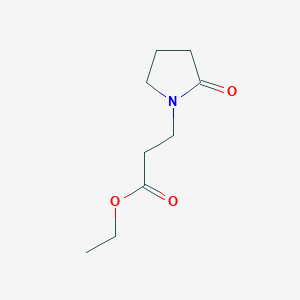![molecular formula C21H27IN2O B14543916 1-{2-[(Diphenylmethyl)amino]-2-oxoethyl}-1-methylpiperidin-1-ium iodide CAS No. 61956-14-7](/img/structure/B14543916.png)
1-{2-[(Diphenylmethyl)amino]-2-oxoethyl}-1-methylpiperidin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[(Diphenylmethyl)amino]-2-oxoethyl}-1-methylpiperidin-1-ium iodide is a chemical compound with the molecular formula C21H27IN2O. It is known for its unique structure, which includes a piperidinium core substituted with a diphenylmethylamino group and an oxoethyl group.
Preparation Methods
The synthesis of 1-{2-[(Diphenylmethyl)amino]-2-oxoethyl}-1-methylpiperidin-1-ium iodide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Diphenylmethylamino Intermediate: This step involves the reaction of diphenylmethylamine with an appropriate acylating agent to form the diphenylmethylamino intermediate.
Introduction of the Oxoethyl Group: The intermediate is then reacted with an oxoethylating agent under controlled conditions to introduce the oxoethyl group.
Quaternization: The final step involves the quaternization of the piperidine ring with methyl iodide to form the iodide salt of the compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-{2-[(Diphenylmethyl)amino]-2-oxoethyl}-1-methylpiperidin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinium nitrogen. Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The oxoethyl group can participate in oxidation and reduction reactions, leading to the formation of corresponding alcohols or ketones.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the oxoethyl group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{2-[(Diphenylmethyl)amino]-2-oxoethyl}-1-methylpiperidin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-{2-[(Diphenylmethyl)amino]-2-oxoethyl}-1-methylpiperidin-1-ium iodide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
1-{2-[(Diphenylmethyl)amino]-2-oxoethyl}-1-methylpiperidin-1-ium iodide can be compared with other similar compounds, such as:
1-{2-[(Diphenylmethyl)amino]-2-oxoethyl}-2-methylpyridinium: This compound has a similar structure but with a pyridinium core instead of a piperidinium core.
1-{2-[(Diphenylmethyl)amino]-2-oxoethyl}-4-ethylpyridinium: This compound also has a similar structure but with an ethyl group on the pyridinium core.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidinium core, which can influence its reactivity and applications.
Properties
CAS No. |
61956-14-7 |
|---|---|
Molecular Formula |
C21H27IN2O |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
N-benzhydryl-2-(1-methylpiperidin-1-ium-1-yl)acetamide;iodide |
InChI |
InChI=1S/C21H26N2O.HI/c1-23(15-9-4-10-16-23)17-20(24)22-21(18-11-5-2-6-12-18)19-13-7-3-8-14-19;/h2-3,5-8,11-14,21H,4,9-10,15-17H2,1H3;1H |
InChI Key |
WBIVZSCLKOTAOR-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCCC1)CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(1-Benzothiophen-4-yl)oxy]-2-methylpropanoic acid](/img/structure/B14543845.png)

![6-[(4-Fluorophenoxy)methyl]-4-phenylmorpholin-2-one](/img/structure/B14543855.png)
![(4E)-4-{[4-(Diethylamino)phenyl]imino}-1-phenylbutane-1,3-dione](/img/structure/B14543861.png)








